
3-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the integration of various moieties like semicarbazide, thiosemicarbazide, thiadiazole, and triazolone into the core structure, leveraging techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry for confirmation (Tumosienė et al., 2020). Such methodologies highlight the compound's complex synthesis pathway, indicating a multi-step process involving the precise integration of methoxyphenyl and imidazolylthioethyl groups.
Molecular Structure Analysis
The molecular structure is confirmed through spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, and sometimes X-ray crystallography, providing insights into the compound's intricate architecture (Ünver et al., 2009). These techniques affirm the presence of methoxyphenyl and imidazolylthioethyl groups, crucial for the compound's anticipated activity.
Chemical Reactions and Properties
Chemical reactions involving this compound likely entail interactions with cellular components, given its potential anticancer activity. Its structure, featuring methoxyphenyl and imidazolylthioethyl groups, suggests a propensity for engaging in reactions conducive to exhibiting biological effects, such as inhibiting cancer cell proliferation (Tumosienė et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of this exact compound may not be directly cited, related research indicates that compounds of similar structure often crystallize in specific space groups, with detailed unit-cell parameters provided by single-crystal X-ray diffraction techniques (Yeong et al., 2018). These properties are essential for understanding the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the queried compound, have been synthesized and their antioxidant and anticancer activities were evaluated. These compounds were found to have significant antioxidant activity, with some derivatives being 1.4 times more potent than ascorbic acid. Additionally, their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing particular effectiveness against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antimicrobial Activity
New thiazole derivatives, which bear resemblance in structure to the compound , have been synthesized and their antimicrobial activity assessed. Notably, certain derivatives displayed high antibacterial activity, while others demonstrated significant anticandidal effects against C. parapsilosis and C. glabrata. Furthermore, these compounds were tested for their cytotoxicity against various cell lines, revealing significant activity, particularly against HL-60 human leukemia cells and THP-1 human monocytic leukemia cells (Dawbaa et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-18-8-3-16(4-9-18)5-12-21(26)23-13-14-29-22-24-15-20(25-22)17-6-10-19(28-2)11-7-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJUTMKBUHCUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

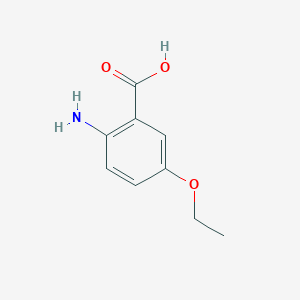
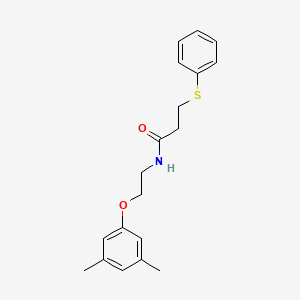
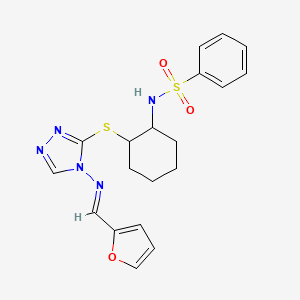
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)
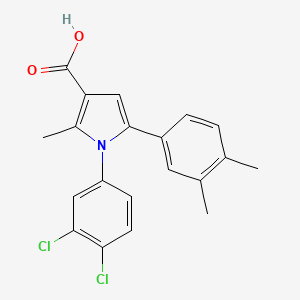

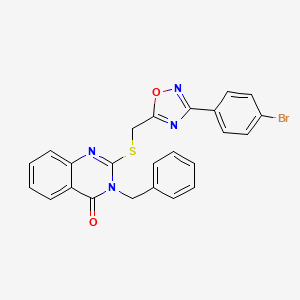
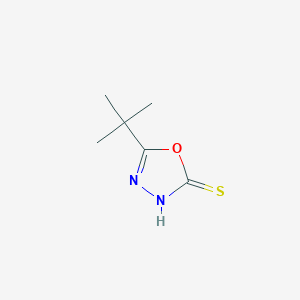
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
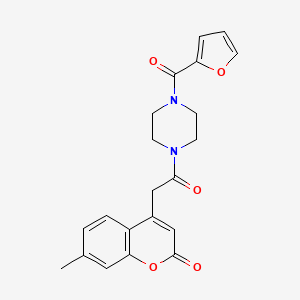
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)